3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide
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Overview
Description
3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound has a molecular formula of C15H17NO4S and a molecular weight of 307.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide typically involves the reaction of furan derivatives with benzylsulfanyl compounds under specific conditions. One common method involves the use of a condensation reaction where the furan derivative is reacted with benzylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and benzylsulfanyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-benzylsulfonyl-N-(furan-2-ylmethyl)propanamide
- 3-(benzylthio)-N-(2-furylmethyl)propanamide
Uniqueness
3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide is unique due to its specific structural features, including the presence of both a furan ring and a benzylsulfanyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-15(16-11-14-7-4-9-18-14)8-10-19-12-13-5-2-1-3-6-13/h1-7,9H,8,10-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFOFPKZNIOFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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